molecular formula C17H17N3O2S B2609582 2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide CAS No. 2309347-23-5

2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide

Cat. No.: B2609582
CAS No.: 2309347-23-5
M. Wt: 327.4
InChI Key: BRQKOGVHJMNBQS-UHFFFAOYSA-N
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Description

2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a pyrazole ring The presence of the thiophene ring adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene-containing reagent, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the benzamide moiety: The final step involves the acylation of the intermediate with 2-methoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2-hydroxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide.

    Reduction: Formation of 2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to anti-cancer effects, or interact with neurotransmitter receptors, resulting in analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide is unique due to its combination of a methoxybenzamide core with a pyrazole and thiophene ring. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20-12(10-14(19-20)16-8-5-9-23-16)11-18-17(21)13-6-3-4-7-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQKOGVHJMNBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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